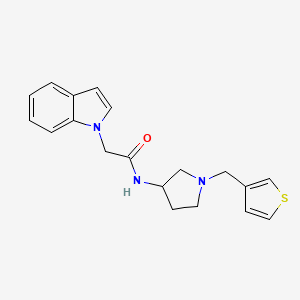

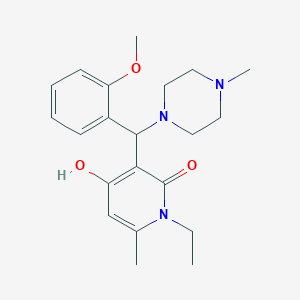

![molecular formula C17H16N2O2 B2462775 1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde CAS No. 889951-23-9](/img/structure/B2462775.png)

1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde, also known as MPEB, is a chemical compound that has been widely used in scientific research. MPEB is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic plasticity and neuronal excitability. The inhibition of mGluR5 by MPEB has been shown to have therapeutic potential in various neurological and psychiatric disorders, including anxiety, depression, addiction, and autism spectrum disorders.

科学的研究の応用

Synthesis and Biological Activity

Benzimidazole derivatives, including those related to 1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde, have been extensively studied for their potential biological activities. For instance, benzimidazole-based Schiff base copper(II) complexes have demonstrated significant DNA binding capabilities, cellular DNA lesions, and cytotoxicity against various human cancer cell lines, such as lung, breast, and cervical cancer. These complexes exhibit their effects through intercalative modes, proving their potential as anticancer agents (Anup Paul et al., 2015). Additionally, benzimidazole derivatives have shown promising antifilarial and antineoplastic activities, highlighting their therapeutic potential against parasitic infections and cancer (S. Ram et al., 1992).

Catalysis and Chemical Synthesis

In the realm of catalysis and chemical synthesis, benzimidazole compounds serve as key intermediates and catalysts. For example, sulfonic acid-functionalized imidazolium salts in conjunction with FeCl3 have been identified as novel and highly efficient catalytic systems for synthesizing benzimidazoles at room temperature. This method highlights the efficiency of combining benzimidazole synthesis with green chemistry principles, using atmospheric air as a green oxidant in ethyl acetate at room temperature (A. Khazaei et al., 2011). Moreover, benzimidazole derivatives have been synthesized using catalytic amounts of Fe(III)–Schiff base/SBA-15 in water, showcasing the application of eco-friendly catalysts in synthesizing complex organic molecules (G. Bardajee et al., 2016).

作用機序

Target of Action

Benzimidazole derivatives have been extensively studied for their therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They are also being researched as potential anticancer agents .

Mode of Action

Benzimidazole derivatives typically involve the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase of anticancer activity .

Biochemical Pathways

It’s known that benzimidazole derivatives can influence a variety of biochemical pathways due to their broad range of therapeutic applications .

Pharmacokinetics

The compound’s properties such as melting point, boiling point, and density have been reported . These properties can influence the compound’s bioavailability.

Result of Action

Benzimidazole derivatives have shown potential anticancer activity .

特性

IUPAC Name |

1-[2-(3-methylphenoxy)ethyl]benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-13-5-4-6-14(11-13)21-10-9-19-16-8-3-2-7-15(16)18-17(19)12-20/h2-8,11-12H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYSPCZBTBJLMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

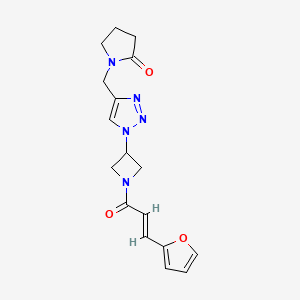

![N,4-diisobutyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2462692.png)

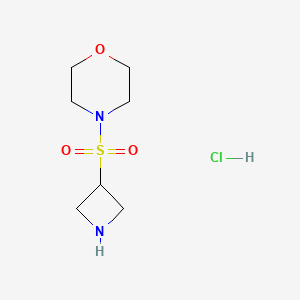

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2462698.png)

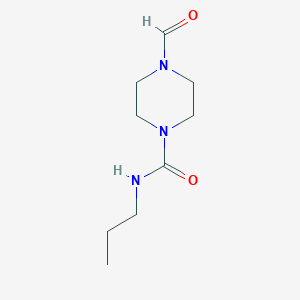

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2462700.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2462701.png)

![N-(4-fluorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2462704.png)

![6-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/no-structure.png)

![3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2462709.png)

![3-hexadecyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2462714.png)